molecular formula C12H9Cl2N5 B4325828 N-(2,5-DICHLOROPHENYL)-N-(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)AMINE

N-(2,5-DICHLOROPHENYL)-N-(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)AMINE

Cat. No.: B4325828
M. Wt: 294.14 g/mol
InChI Key: KORNUWFPQQJTEH-UHFFFAOYSA-N
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Description

N-(2,5-DICHLOROPHENYL)-N-(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)AMINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a dichlorophenyl group attached to the triazole ring. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DICHLOROPHENYL)-N-(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)AMINE typically involves a multi-step process. One common method includes the cyclocondensation of 3-amino-1,2,4-triazole with a suitable aldehyde and a β-ketoester under acidic conditions . The reaction is usually carried out in a solvent such as acetonitrile or water, and the presence of a catalyst like trichloroacetic acid can promote the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DICHLOROPHENYL)-N-(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazolopyrimidine derivative with additional oxygen-containing functional groups, while reduction may result in the formation of a dihydro derivative.

Mechanism of Action

The mechanism of action of N-(2,5-DICHLOROPHENYL)-N-(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)AMINE involves its interaction with specific molecular targets. For instance, it has been shown to bind to tubulin, inhibiting microtubule formation and thus exerting its anticancer effects . The compound may also interact with other enzymes and receptors, leading to a variety of biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-DICHLOROPHENYL)-N-(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)AMINE is unique due to the presence of the dichlorophenyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other triazolopyrimidines and contributes to its potential as a therapeutic agent.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N5/c1-7-4-11(19-12(17-7)15-6-16-19)18-10-5-8(13)2-3-9(10)14/h2-6,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORNUWFPQQJTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-DICHLOROPHENYL)-N-(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)AMINE
Reactant of Route 2
Reactant of Route 2
N-(2,5-DICHLOROPHENYL)-N-(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)AMINE
Reactant of Route 3
Reactant of Route 3
N-(2,5-DICHLOROPHENYL)-N-(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)AMINE
Reactant of Route 4
N-(2,5-DICHLOROPHENYL)-N-(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)AMINE
Reactant of Route 5
N-(2,5-DICHLOROPHENYL)-N-(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)AMINE
Reactant of Route 6
N-(2,5-DICHLOROPHENYL)-N-(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)AMINE

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